Osbond acid

Description

Osbond acid has been reported in Homo sapiens with data available.

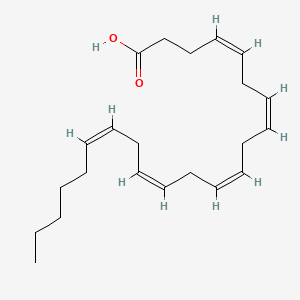

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-WMPRHZDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912352 | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25182-74-5, 25448-00-4 | |

| Record name | Osbond acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osbond acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osbond acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSBOND ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Osbond Acid Biosynthesis Pathway from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, or all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) derived from the essential fatty acid arachidonic acid. While present in human tissues, its biological role is not fully elucidated, though it is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key enzymes, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development.

The Core Biosynthesis Pathway

The synthesis of this compound from arachidonic acid is a multi-step process occurring primarily in the endoplasmic reticulum. It involves a series of elongation and desaturation reactions catalyzed by specific enzymes. The pathway can be summarized as follows:

-

Elongation of Arachidonic Acid to Adrenic Acid: The 20-carbon arachidonic acid (20:4n-6) is first elongated to the 22-carbon adrenic acid (docosatetraenoic acid; 22:4n-6). This reaction is catalyzed by fatty acid elongases.

-

Further Elongation to Tetracosatetraenoic Acid: Adrenic acid is then elongated to the 24-carbon tetracosatetraenoic acid (24:4n-6).

-

Desaturation to this compound: Finally, tetracosatetraenoic acid undergoes desaturation at the delta-4 position to form the 22-carbon this compound (22:5n-6). This step involves a Δ4-desaturase.

The key enzymes involved in this pathway are:

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This enzyme is involved in the initial elongation of C18 and C20 PUFAs.[1] In the context of this compound synthesis, ELOVL5 can catalyze the elongation of arachidonic acid.

-

Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2): ELOVL2 is primarily responsible for the elongation of C22 and C24 PUFAs.[2][3] It plays a crucial role in converting adrenic acid to its 24-carbon elongated product.

-

Fatty Acid Desaturase 2 (FADS2) / Δ4-Desaturase: Evidence suggests that the FADS2 enzyme possesses Δ4-desaturase activity in humans, catalyzing the final step in this compound biosynthesis.[4][5]

These enzymes are localized to the endoplasmic reticulum, where the entire biosynthetic pathway is believed to occur.

Signaling Pathway Diagram

Quantitative Data Summary

While precise kinetic parameters for the human enzymes specifically in the this compound pathway are not extensively documented, the following table summarizes available data and estimates based on related substrate activities.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/System |

| ELOVL5 | Arachidonic Acid (20:4n-6) | Adrenic Acid (22:4n-6) | Data not available | Data not available | Human (recombinant) |

| γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic acid (20:3n-6) | ~25-50 | ~1-5 | Rat liver microsomes | |

| ELOVL2 | Adrenic Acid (22:4n-6) | Tetracosatetraenoic Acid (24:4n-6) | Data not available | Data not available | Human (recombinant) |

| Docosapentaenoic Acid (22:5n-3) | Tetracosapentaenoic Acid (24:5n-3) | ~15-30 | ~0.5-2 | Mouse liver microsomes | |

| FADS2 (Δ4-Desaturase) | Tetracosatetraenoic Acid (24:4n-6) | This compound (22:5n-6) | Data not available | Data not available | Human (MCF-7 cells) |

Note: The provided kinetic data for ELOVL5 and ELOVL2 are based on studies using similar polyunsaturated fatty acid substrates and may not precisely reflect the kinetics with the specific substrates in the this compound pathway. Further research is needed to determine the exact kinetic parameters.

Experimental Protocols

Heterologous Expression and Purification of Human ELOVL5

This protocol describes the expression of human ELOVL5 in E. coli and its subsequent purification.

1. Plasmid Construction:

-

The coding sequence of human ELOVL5 is commercially synthesized with codon optimization for E. coli expression.

-

The gene is then cloned into a pET-28a(+) vector containing an N-terminal His-tag.

2. Protein Expression:

-

The pET-28a-ELOVL5 plasmid is transformed into E. coli BL21(DE3) competent cells.

-

A single colony is used to inoculate 50 mL of LB medium containing kanamycin (50 µg/mL) and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of LB medium with kanamycin.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

-

The culture is then incubated at 16-18°C for 12-16 hours with shaking.

3. Purification:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The column is washed extensively with wash buffer.

-

The His-tagged ELOVL5 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purity of the eluted protein is assessed by SDS-PAGE.

ELOVL5 Elongase Activity Assay

This assay measures the ability of the purified ELOVL5 to elongate a fatty acid substrate.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.0)

- 2.5 mM MgCl2

- 1 mM ATP

- 0.5 mM Coenzyme A

- 1 mM NADPH

- 50 µM [1-14C]-Arachidonic acid (or other fatty acid substrate)

- 100 µM Malonyl-CoA

- 5-10 µg of purified ELOVL5 protein

-

The final reaction volume is 100 µL.

2. Incubation:

-

The reaction is initiated by the addition of the enzyme.

-

Incubate the mixture at 37°C for 30-60 minutes.

3. Termination and Extraction:

-

Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol and incubate at 60°C for 1 hour to saponify the fatty acids.

-

Acidify the reaction with 200 µL of 4 M HCl.

-

Extract the fatty acids twice with 500 µL of hexane.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

4. Analysis:

-

Resuspend the dried fatty acids in a small volume of a suitable solvent.

-

Separate the substrate and elongated product by thin-layer chromatography (TLC) or reverse-phase HPLC.

-

Quantify the radioactivity in the substrate and product bands/peaks using a scintillation counter or radio-TLC scanner.

FADS2 (Δ4-Desaturase) Activity Assay in Cultured Cells

This protocol describes a cell-based assay to measure the Δ4-desaturase activity of FADS2.

1. Cell Culture and Transfection:

-

Culture human cell lines known to express FADS2 (e.g., MCF-7 or HEK293) in appropriate media.

-

For overexpression studies, transiently or stably transfect the cells with a vector expressing human FADS2.

2. Substrate Incubation:

-

Plate the cells in 6-well plates and allow them to adhere.

-

Incubate the cells with a medium containing the desired fatty acid substrate, for example, 10-50 µM of [1-14C]-tetracosatetraenoic acid (24:4n-6).

-

Incubate for a time course (e.g., 6, 12, 24 hours).

3. Lipid Extraction and Analysis:

-

After incubation, wash the cells with PBS and harvest them.

-

Extract total lipids from the cell pellet using the Bligh and Dyer method.

-

Saponify the lipid extract and extract the fatty acids as described in the ELOVL5 assay protocol.

-

Analyze the fatty acid methyl esters by gas chromatography-mass spectrometry (GC-MS) or the free fatty acids by LC-MS/MS to identify and quantify the substrate and the desaturated product (this compound).

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in biological samples.

1. Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or pellet cells.

-

Add an internal standard (e.g., a deuterated analog of this compound).

-

Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).

2. Saponification and Fatty Acid Extraction:

-

Saponify the lipid extract with methanolic KOH.

-

Acidify the mixture and extract the free fatty acids with hexane.

-

Dry the hexane extract under nitrogen.

3. LC-MS/MS Analysis:

-

Resuspend the fatty acid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).

-

Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is subject to regulation at multiple levels:

-

Transcriptional Regulation: The expression of the key enzymes, ELOVL5, ELOVL2, and FADS2, is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a major regulator of lipid metabolism and its activity is influenced by cellular sterol levels and hormonal signals.

-

Substrate Availability: The rate of this compound synthesis is dependent on the availability of its precursor, arachidonic acid. Arachidonic acid is a substrate for several metabolic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, which produce prostaglandins, leukotrienes, and other eicosanoids, respectively. Competition for the common substrate, arachidonic acid, can therefore influence the flux through the this compound pathway.

-

Pharmacological Intervention: Certain drugs can modulate the expression of the enzymes involved. For instance, statins have been shown to increase the mRNA expression of FADS1, FADS2, and ELOVL5.

Experimental Workflow for Studying Pathway Regulation

Conclusion

The biosynthesis of this compound from arachidonic acid is a tightly regulated process involving a specific set of elongase and desaturase enzymes. This technical guide provides a detailed overview of the pathway, summarizes the available quantitative data, and presents experimental protocols for its investigation. A deeper understanding of this pathway and its regulation is crucial for elucidating the biological functions of this compound and for the development of novel therapeutic strategies targeting lipid metabolism in various diseases. Further research is warranted to determine the precise kinetic parameters of the involved enzymes and to fully unravel the complex interplay between the this compound pathway and other branches of arachidonic acid metabolism.

References

- 1. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Osbond Acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, systematically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in lipid biochemistry. As a C22 very long-chain fatty acid, it is a downstream metabolite of the essential fatty acid linoleic acid and a direct elongation and desaturation product of arachidonic acid.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical properties, and detailed experimental protocols relevant to its study.

Discovery and History

The discovery of essential fatty acids by George and Mildred Burr in 1929 laid the groundwork for understanding the physiological importance of polyunsaturated fatty acids.[3] While the initial focus was on linoleic and linolenic acids, subsequent research elucidated the metabolic pathways that produce longer-chain, more unsaturated fatty acids.

This compound, as a specific isomer of docosapentaenoic acid (DPA), was identified through the characterization of fatty acid profiles in various tissues. The trivial name "this compound" is used in the scientific literature, though the origin of this specific nomenclature is not well-documented in readily available historical records.[4][5] Trivial names for fatty acids often derive from their initial source of isolation or a key characteristic. The n-6 isomer of DPA, this compound, is notably found in adrenal glands and is a marker for dietary sufficiency of the omega-3 fatty acid, docosahexaenoic acid (DHA), as its levels tend to increase when DHA is deficient.

Biochemical Properties and Significance

This compound is a 22-carbon fatty acid with five cis double bonds. Its biochemical significance stems from its position in the omega-6 fatty acid metabolic pathway and its relationship with other key PUFAs.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | (all-cis)-4,7,10,13,16-Docosapentaenoic acid | |

| Trivial Name | This compound | |

| Molecular Formula | C₂₂H₃₄O₂ | |

| Molecular Weight | 330.5 g/mol | |

| CAS Number | 25182-74-5 | |

| Purity (typical) | >98% | |

| Appearance | Solution in ethanol |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. It is an extension of the metabolic cascade that begins with the essential fatty acid, linoleic acid.

As depicted, arachidonic acid is first elongated to adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid). Subsequently, adrenic acid is desaturated at the delta-4 position to yield this compound.

Experimental Protocols

The study of this compound necessitates precise and reliable methodologies for its extraction, identification, and quantification. The following sections provide detailed protocols for key experimental procedures.

Total Lipid Extraction from Biological Tissues

This protocol is a standard method for extracting total lipids, including this compound, from tissues.

Materials:

-

Tissue sample (e.g., adrenal gland, brain, liver)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh the tissue sample (typically 1 gram).

-

Add the tissue to a glass homogenizer tube.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue.

-

Homogenize the tissue thoroughly until a single-phase solution is obtained.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Methanolic HCl (1.25 M) or BF₃-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Glass vials with Teflon-lined caps

Procedure:

-

Transfer an aliquot of the lipid extract to a glass vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.

-

Cap the vial tightly and heat at 100°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical conditions for the analysis of this compound as its methyl ester by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

Quantification: Quantification of this compound is achieved by comparing the peak area of its FAME to that of a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve generated with authentic this compound methyl ester standard.

Conclusion

This compound, or all-cis-4,7,10,13,16-docosapentaenoic acid, is a noteworthy omega-6 fatty acid with a distinct position in lipid metabolism. While the etymology of its trivial name remains to be fully elucidated, its biochemical role and metabolic pathways are well-characterized. The experimental protocols provided in this guide offer a robust framework for researchers and scientists to accurately extract, identify, and quantify this compound in various biological matrices, thereby facilitating further investigations into its physiological and pathological significance.

References

physical and chemical properties of all-cis-4,7,10,13,16-docosapentaenoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-4,7,10,13,16-docosapentaenoic acid, also known as Osbond acid, is a polyunsaturated omega-6 fatty acid. It is a 22-carbon long-chain fatty acid with five cis double bonds.[1][2][3] As a product of linoleic acid metabolism, it is formed through the elongation and desaturation of arachidonic acid.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its role in biological signaling pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of all-cis-4,7,10,13,16-Docosapentaenoic Acid

| Property | Value | Source |

| Molecular Formula | C22H34O2 | |

| Molecular Weight | 330.5 g/mol | |

| CAS Number | 25182-74-5 | |

| Appearance | Solid | |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: Miscible, 0.1 M Na2CO3: 1 mg/ml | |

| Storage Temperature | -20°C |

Chemical Reactivity and Stability

All-cis-4,7,10,13,16-docosapentaenoic acid is susceptible to oxidation due to the presence of multiple double bonds. It should be stored at -20°C to minimize degradation. For long-term storage, it is recommended to store solutions in separate packages to avoid repeated freezing and thawing cycles. To enhance the solubility of the acid, it can be heated to 37°C and sonicated.

Experimental Protocols

Synthesis

The biosynthesis of all-cis-4,7,10,13,16-docosapentaenoic acid involves the elongation and desaturation of arachidonic acid. In vivo, this process is carried out by a series of enzymes. For laboratory synthesis, total organic synthesis methods are employed, although specific detailed protocols are proprietary and often part of patented procedures.

Purification

High-Performance Liquid Chromatography (HPLC)

A common method for purifying polyunsaturated fatty acids like this compound is reversed-phase HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water is typically used. The separation can begin with a 50:50 (v/v) mixture of acetonitrile and water, followed by a linear gradient to 100% acetonitrile.

-

Detection: UV detection is suitable, with the wavelength set according to the derivatization agent used. For underivatized fatty acids, detection can be performed at lower UV wavelengths (around 200-210 nm).

-

Sample Preparation: The fatty acid sample is dissolved in a suitable organic solvent, such as ethanol or the initial mobile phase composition.

Analysis

Gas Chromatography (GC)

For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

-

Derivatization: Transesterification is performed using a reagent like methanolic HCl or BF3/methanol. The sample is heated with the reagent to form the FAMEs, which are then extracted with a nonpolar solvent like hexane.

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., FAMEWAX) or biscyanopropyl stationary phase, is used to separate the FAMEs.

-

Oven Program: A temperature gradient is employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to elute FAMEs of increasing chain length and polarity.

-

Injector and Detector: A split/splitless injector is commonly used, with a flame ionization detector (FID) for quantification.

-

Carrier Gas: Hydrogen or helium is used as the carrier gas.

Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation and sensitive detection of fatty acids.

-

Ionization: Electrospray ionization (ESI) is commonly used for the analysis of fatty acids in their free form or as esters.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns can help to identify the fatty acid and, in some cases, locate the positions of the double bonds. For derivatized fatty acids, specific fragmentation patterns of the derivatives are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of all-cis-4,7,10,13,16-docosapentaenoic acid. Specific chemical shifts of the protons and carbons associated with the double bonds and the aliphatic chain confirm the all-cis configuration and the positions of the double bonds. Digital reference materials for NMR analysis are also available.

Signaling Pathways

All-cis-4,7,10,13,16-docosapentaenoic acid is a component of the broader arachidonic acid cascade. Arachidonic acid, released from membrane phospholipids by phospholipase A2, is a precursor to a wide range of bioactive lipid mediators.

The biosynthesis of this compound from arachidonic acid involves a series of elongation and desaturation steps. While it is an omega-6 fatty acid, its downstream signaling and metabolism are areas of ongoing research. It can be retroconverted back to arachidonic acid, suggesting a role in modulating the levels of this key inflammatory precursor. Furthermore, it has been shown to positively modulate the brain's innate immune response and may have a role in resolving neuroinflammation.

Below is a diagram illustrating the biosynthetic pathway from arachidonic acid to all-cis-4,7,10,13,16-docosapentaenoic acid.

The following diagram illustrates a general workflow for the analysis of all-cis-4,7,10,13,16-docosapentaenoic acid from a biological sample.

References

An In-depth Technical Guide on the Role of Arachidonic Acid and its Metabolites, including Osbond Acid, in Human Metabolism

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways originating from arachidonic acid (AA), a pivotal omega-6 polyunsaturated fatty acid in human physiology. While the initial query focused on "Osbond acid," it has been identified as a trivial name for docosapentaenoic acid (DPA n-6), a downstream metabolite of arachidonic acid.[1] Therefore, this document elucidates the entire arachidonic acid cascade, which is fundamental to understanding the biological context and function of this compound and other related eicosanoids. We delve into the enzymatic conversion of arachidonic acid via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, detailing the synthesis of prostaglandins, thromboxanes, leukotrienes, and epoxyeicosatrienoic acids.[2][3][4] This guide presents quantitative data, detailed experimental protocols for the analysis of these metabolites, and visual diagrams of the core signaling pathways to support researchers, scientists, and drug development professionals in this field.

Introduction: The Central Role of Arachidonic Acid in Cellular Signaling

Arachidonic acid (AA) is a 20-carbon polyunsaturated fatty acid that is a ubiquitous component of cell membranes, where it is typically esterified in the sn-2 position of phospholipids.[5] Its release from the membrane by phospholipase A2 (PLA2) is the rate-limiting step for the synthesis of a vast array of potent, short-lived signaling molecules collectively known as eicosanoids. These lipid mediators are critical regulators of a wide range of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and carcinogenesis.

The metabolism of arachidonic acid is primarily orchestrated by three major enzymatic pathways:

-

The Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, which are key players in inflammation, pain, fever, and blood clotting.

-

The Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which are centrally involved in inflammatory and allergic responses.

-

The Cytochrome P450 (CYP) Pathway: Synthesizes epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have significant roles in regulating vascular tone and kidney function.

This compound, or n-6 DPA, is formed through the elongation of arachidonic acid to adrenic acid, which is then converted by a Δ4-desaturase. Its metabolites are also being investigated for their roles in inflammatory resolution.

The Arachidonic Acid Metabolic Pathways

Upon cellular stimulation by various stimuli such as mechanical stress, toxins, or hormones, PLA2 is activated, leading to the release of free arachidonic acid. This free AA then serves as a substrate for the COX, LOX, and CYP enzymes.

Cyclooxygenase (COX) Pathway

The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then rapidly converted by tissue-specific isomerases into various prostanoids:

-

Prostaglandins (e.g., PGE2, PGD2, PGF2α): These molecules have diverse effects, including vasodilation, modulation of inflammation and pain, and induction of fever.

-

Prostacyclin (PGI2): Primarily produced by vascular endothelium, PGI2 is a potent vasodilator and inhibitor of platelet aggregation.

-

Thromboxanes (e.g., TXA2): Mainly synthesized in platelets, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.

The differential roles of COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) are a key consideration in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Lipoxygenase (LOX) Pathway

The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce oxygen into arachidonic acid. The 5-LOX pathway is particularly prominent in immune cells and leads to the production of leukotrienes:

-

Leukotriene A4 (LTA4): An unstable epoxide that serves as the precursor for other leukotrienes.

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other immune cells.

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): These molecules increase vascular permeability and are powerful bronchoconstrictors, playing a major role in asthma and allergic reactions.

Cytochrome P450 (CYP) Pathway

CYP epoxygenases metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acid (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs are primarily known for their cardiovascular effects, including vasodilation and anti-inflammatory properties. They are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), making sEH a therapeutic target for enhancing the beneficial effects of EETs.

Signaling Pathways and Visualizations

The eicosanoid products of arachidonic acid metabolism exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, initiating intracellular signaling cascades that modulate cellular function.

Overview of Arachidonic Acid Release and Metabolism

The following diagram illustrates the initial release of arachidonic acid from the cell membrane and its subsequent entry into the three major metabolic pathways.

Caption: Release of Arachidonic Acid and its entry into major metabolic pathways.

Cyclooxygenase (COX) Signaling Pathway

This diagram details the conversion of arachidonic acid into prostaglandins and thromboxanes via the COX pathway.

References

- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Docosapentaenoic Acid n-6 (Osbond Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA) n-6, also known as Osbond acid (22:5n-6), is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that plays a role in various physiological processes. As an elongation and desaturation product of the essential fatty acid linoleic acid, DPA n-6 is a naturally occurring component of the lipid profile in various biological systems. This technical guide provides a comprehensive overview of the primary natural sources of DPA n-6, its biosynthetic pathway, and detailed methodologies for its quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Natural Sources and Quantitative Data

Docosapentaenoic acid n-6 is predominantly found in animal-based food products. The concentration of this fatty acid can vary significantly depending on the species, diet, and tissue type. The following tables summarize the quantitative data for DPA n-6 content in various natural sources, compiled from peer-reviewed scientific literature.

Table 1: Docosapentaenoic Acid n-6 (this compound) Content in Meat and Poultry

| Food Source | Sample Type | DPA n-6 (mg/100g of sample) | Reference |

| Lamb | Loin Muscle | 10 - 30 | [1] |

| Intramuscular Fat | Present, not quantified | [2][3] | |

| Pork | Longissimus Muscle | ~11 (in n-3 enriched pork) | [4] |

| Loin | Present, not quantified | [5] | |

| Beef | Variety Meats (Brain) | 326 (as total DPA) | |

| Grass-fed Tallow | Present, low levels | ||

| Grain-fed Tallow | Present, low levels | ||

| Chicken | Breast Meat | Present, not quantified | |

| Skin Fat | Present, not quantified | ||

| Duck | Skin Fat | Present, not quantified |

Table 2: Docosapentaenoic Acid n-6 (this compound) Content in Seafood

| Food Source | Sample Type | DPA n-6 (% of total fatty acids) | Reference |

| Various Fish Species | Muscle Tissue | Varies by species | |

| Shellfish | Various | Present, not quantified |

Table 3: Docosapentaenoic Acid n-6 (this compound) Content in Dairy and Eggs

| Food Source | Sample Type | DPA n-6 (% of total fatty acids) | Reference |

| Cow's Milk | Fat | Present, low levels | |

| Cheese | Various | Present, varies by type | |

| Eggs | Yolk | Present, varies with hen's diet |

Biosynthesis of Docosapentaenoic Acid n-6

DPA n-6 is synthesized in mammals from the essential omega-6 fatty acid, linoleic acid (LA; 18:2n-6), through a series of elongation and desaturation reactions. The pathway involves the conversion of linoleic acid to arachidonic acid (AA; 20:4n-6), which is then further metabolized to DPA n-6.

The key steps in the biosynthesis of DPA n-6 from arachidonic acid are:

-

Elongation: Arachidonic acid is elongated by a fatty acid elongase (ELOVL) to form adrenic acid (AdA; 22:4n-6).

-

Desaturation: Adrenic acid is then desaturated by a delta-4-desaturase (FADS) to produce docosapentaenoic acid n-6 (this compound; 22:5n-6).

Experimental Protocols for Quantification

The accurate quantification of DPA n-6 in biological samples is crucial for research and developmental applications. The standard methodology involves lipid extraction, conversion of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological tissues.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

Homogenize a known weight of the tissue sample in a chloroform:methanol:water mixture (1:2:0.8, v/v/v).

-

Add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v), which will induce phase separation.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

The lower chloroform layer, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methylation (FAMEs Preparation)

To prepare the fatty acids for GC analysis, they are converted to their more volatile methyl esters. A common and effective method utilizes boron trifluoride (BF3) in methanol.

Materials:

-

Total lipid extract

-

BF3-methanol reagent (14%)

-

Hexane

-

Saturated sodium chloride solution

-

Screw-cap glass tubes with Teflon liners

Procedure:

-

Dissolve a known amount of the lipid extract in a small volume of hexane in a screw-cap tube.

-

Add the BF3-methanol reagent to the tube.

-

Seal the tube tightly and heat at 100°C for a specified time (e.g., 30-60 minutes) to allow for transesterification.

-

Cool the tube to room temperature and add a saturated sodium chloride solution to stop the reaction and facilitate phase separation.

-

Add hexane to extract the FAMEs. Vortex the mixture and allow the layers to separate.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography (GC) Analysis

The prepared FAMEs are separated and quantified using a gas chromatograph.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a DB-23 or SP-2560, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to effectively separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then ramp up to a final temperature (e.g., 240°C) and hold.

-

Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.

-

Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and comparing them to the peak areas of an internal standard of known concentration.

Conclusion

This technical guide has provided a detailed overview of the natural sources of docosapentaenoic acid n-6, its biosynthetic pathway, and the established methodologies for its quantification. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development. Further research is warranted to expand the quantitative database of DPA n-6 in a wider variety of food sources and to fully elucidate its physiological roles and potential therapeutic applications.

References

Osbond Acid: A Potential Biomarker for Docosahexaenoic Acid (DHA) Status

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical component of neuronal and retinal cell membranes, playing a vital role in neurodevelopment, cognitive function, and visual acuity.[1][2] Assessing DHA status is crucial in various research and clinical settings; however, direct measurement in target tissues like the brain is invasive. Consequently, there is a need for reliable peripheral biomarkers that reflect tissue DHA levels.[3] Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), an omega-6 PUFA, has emerged as a potential biomarker for DHA status. This technical guide provides a comprehensive overview of this compound's relationship with DHA, methodologies for its measurement, and its potential utility as a biomarker for researchers, scientists, and drug development professionals.

The Biochemical Relationship Between this compound and DHA

This compound (22:5n-6) and DHA (22:6n-3) are structural isomers, both being 22-carbon long-chain fatty acids. However, they belong to different metabolic pathways and have distinct functional roles.

-

DHA Synthesis: DHA is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps, with eicosapentaenoic acid (EPA) as a key intermediate.

-

This compound Synthesis: this compound is synthesized from the essential omega-6 fatty acid, linoleic acid (LA), via the elongation and desaturation of arachidonic acid (AA).[3]

Under conditions of DHA deficiency, the synthesis of this compound is upregulated, and it becomes incorporated into cell membranes, particularly in the brain and retina, in place of DHA.[4] This substitution is considered a compensatory mechanism, although this compound is functionally a less effective replacement for DHA. This inverse relationship forms the basis for proposing the ratio of this compound to DHA as a biomarker of DHA status.

Quantitative Data on this compound and DHA

While direct quantitative data from human clinical trials specifically comparing this compound and DHA levels in DHA-sufficient versus -deficient states are limited, studies analyzing the ratio of the parent omega-6 fatty acid, arachidonic acid (AA), to DHA provide valuable insights. As this compound is a direct downstream metabolite of AA, the AA/DHA ratio can serve as a proxy for the this compound/DHA relationship.

Table 1: Arachidonic Acid to DHA Ratios in Various Human Tissues and Conditions

| Tissue/Condition | Population | AA/DHA Ratio (mean ± SD or range) | Reference |

| Red Blood Cell Membranes | |||

| Sickle Cell Disease Patients | Children | Increased in all phospholipid fractions | |

| Healthy Controls | Children | Normal range | |

| Plasma | |||

| Autism Spectrum Disorder | Individuals | 0.57 ± 0.16 | |

| Healthy Controls | Individuals | 0.37 ± 0.07 | |

| Mature Human Milk | |||

| Various Countries | Lactating Women | Ranged from ~0.5 to ~1.5 |

Note: The AA/DHA ratio can vary based on diet, genetics, and disease state.

Table 2: Reference Intervals for n-6 DPA (this compound) and DHA in Red Blood Cells of Pregnant Women in Norway

| Fatty Acid | Relative Concentration (%) (2.5th - 97.5th percentile) | Absolute Concentration (µg/g) (2.5th - 97.5th percentile) |

| n-6 DPA (this compound) | Not specified in the provided abstract | Not specified in the provided abstract |

| DHA | 3.76 - 10.12 | 64.25 - 218.08 |

Data from a study on pregnant women in Norway. Specific data for this compound was not available in the abstract.

Experimental Protocols for Measuring this compound and DHA

The gold standard for the quantitative analysis of this compound and DHA in biological samples is gas chromatography-mass spectrometry (GC-MS).

Sample Preparation from Red Blood Cells (Erythrocytes)

Erythrocyte fatty acid profiles are considered good long-term indicators of dietary fatty acid intake.

Protocol:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Erythrocyte Isolation: Centrifuge the blood to separate plasma and buffy coat from erythrocytes. Wash the erythrocytes with a saline solution.

-

Lipid Extraction: Extract total lipids from the erythrocyte pellet using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

-

Derivatization: Convert the fatty acids in the lipid extract to their volatile methyl esters (FAMEs). This is a critical step for GC analysis. Common methods include:

-

Acid-catalyzed methylation: Using methanolic HCl or boron trifluoride (BF3) in methanol.

-

Base-catalyzed methylation: Using sodium methoxide.

-

-

FAMEs Extraction: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: Inject the FAMEs extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs separation (e.g., a highly polar column like a BPX70 or a DB-23).

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

Injector: Split/splitless injector.

-

Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. EI is common for identification based on fragmentation patterns, while CI can provide stronger molecular ion signals.

-

Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Signaling Pathways and the Role of this compound

DHA plays a crucial role in neuronal signaling, primarily through its incorporation into membrane phospholipids, which modulates the function of membrane-bound proteins and serves as a precursor for signaling molecules. Two key pathways influenced by DHA are the PI3K/Akt and the CREB signaling pathways.

DHA's Role in PI3K/Akt and CREB Signaling

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. DHA promotes the activation of Akt, a key kinase in this pathway, which in turn inhibits apoptosis and promotes neuronal survival.

-

CREB (cAMP response element-binding protein) Pathway: CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. DHA has been shown to enhance the activation of CREB.

The functional consequences of this compound substituting for DHA in these pathways are not yet fully elucidated. However, given that this compound is derived from arachidonic acid, a pro-inflammatory precursor, its increased presence in cell membranes at the expense of DHA could potentially alter signaling cascades, leading to suboptimal neuronal function. It is hypothesized that the structural difference between this compound and DHA (one less double bond in this compound) affects membrane fluidity and the conformation of embedded proteins, thereby impacting the efficiency of signaling pathways.

Visualizing Workflows and Pathways

Experimental Workflow for Biomarker Validation

Caption: A generalized workflow for the discovery and validation of a biomarker like the this compound to DHA ratio.

Simplified DHA Signaling Pathway in Neurons

Caption: A diagram illustrating the central role of DHA in key neuronal signaling pathways and the potential impact of its substitution by this compound.

Conclusion and Future Directions

This compound holds promise as a biomarker for assessing long-term DHA status. The inverse relationship between this compound and DHA levels, particularly the this compound/DHA ratio, provides a biologically plausible basis for its use. The analytical methods for its quantification are well-established and robust.

However, several key areas require further investigation before the this compound/DHA ratio can be confidently implemented in clinical and research settings:

-

Quantitative Human Studies: There is a critical need for well-controlled human dietary intervention studies that directly measure this compound and DHA concentrations in various blood compartments (plasma, erythrocytes) in response to varying DHA intakes. This will allow for the establishment of a clear dose-response relationship.

-

Functional Consequences: Further research is necessary to elucidate the precise functional consequences of this compound replacing DHA in neuronal membranes and its impact on key signaling pathways.

-

Biomarker Validation: Rigorous validation studies are required to determine the sensitivity, specificity, and predictive value of the this compound/DHA ratio as a biomarker for clinically relevant outcomes associated with DHA deficiency. The establishment of standardized reference ranges for different populations is also essential.

References

- 1. [The role of docosahexaenoic acid in neuronal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarkers of DHA status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic acid and the brain- what is its role? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Synthesis of Osbond Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "Osbond acid" refers to all-cis-4,7,10,13,16-docosapentaenoic acid, a 22-carbon omega-6 polyunsaturated fatty acid.[1][2][3] It is an elongation and desaturation product of the more commonly known arachidonic acid.[1][4] This guide details the mammalian biosynthetic pathway leading to this compound, starting from its essential fatty acid precursor, linoleic acid.

Introduction to this compound

This compound, also known as n-6 docosapentaenoic acid (DPA n-6), is a very long-chain polyunsaturated fatty acid. While present in human serum at low concentrations (typically 0.1% to 1%), its levels can be indicative of broader fatty acid metabolism. It is formed from arachidonic acid through a two-step enzymatic process. Understanding its synthesis is crucial for research into lipid metabolism and its role in various physiological and pathological states.

The Biosynthetic Pathway of this compound

The synthesis of this compound in mammals is a multi-step process that occurs primarily in the endoplasmic reticulum. It begins with the essential omega-6 fatty acid, linoleic acid, which must be obtained from the diet. The pathway involves a series of desaturation and elongation reactions.

The key steps are:

-

Conversion of Linoleic Acid to Arachidonic Acid: This involves desaturation and elongation steps to convert the 18-carbon linoleic acid into the 20-carbon arachidonic acid.

-

Elongation of Arachidonic Acid: Arachidonic acid is elongated to form adrenic acid (docosatetraenoic acid).

-

Desaturation of Adrenic Acid: A final desaturation step converts adrenic acid into this compound.

Key Enzymes and Reactions

The synthesis of this compound from its precursor, arachidonic acid, involves two main enzymatic steps:

-

Elongation: Arachidonic acid (20:4n-6) is elongated to docosatetraenoic acid (22:4n-6), also known as adrenic acid. This reaction is catalyzed by fatty acid elongase enzymes.

-

Desaturation: Adrenic acid is then desaturated by a Δ4-desaturase to form this compound (22:5n-6).

The broader pathway from the essential fatty acid linoleic acid is regulated by a series of desaturase and elongase enzymes.

Quantitative Data on Fatty Acid Synthesis

The activity and expression of enzymes involved in polyunsaturated fatty acid synthesis can vary between tissues and under different physiological conditions. Below is a summary of representative data for key enzymes in the pathway.

| Enzyme | Gene | Substrate | Product | Notes |

| Δ6-Desaturase | FADS2 | Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) | Rate-limiting step in HUFA synthesis. |

| Elongase of Very Long Chain Fatty Acids 5 | ELOVL5 | γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic Acid (20:3n-6) | |

| Δ5-Desaturase | FADS1 | Dihomo-γ-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | |

| Elongase of Very Long Chain Fatty Acids 6 | ELOVL6 | Arachidonic Acid (20:4n-6) | Adrenic Acid (22:4n-6) | Upregulated expression is seen in some disease states. |

| Δ4-Desaturase | FADS2 (presumed) | Adrenic Acid (22:4n-6) | This compound (22:5n-6) | The Δ4-desaturase activity is attributed to the FADS2 gene. |

Signaling Pathways and Logical Relationships

Biosynthetic Pathway from Linoleic Acid to this compound

Caption: Biosynthesis of this compound from linoleic acid.

Experimental Protocols

Protocol for Quantification of this compound in Mammalian Tissues

This protocol outlines a general method for the extraction, derivatization, and quantification of this compound and other fatty acids from tissue samples using gas chromatography-mass spectrometry (GC-MS).

Objective: To determine the concentration of this compound in a given mammalian tissue sample.

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform/methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or C23:0 fatty acid)

-

BF3-methanol or HCl-methanol for methylation

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

-

Homogenization and Lipid Extraction:

-

Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of ice-cold chloroform/methanol (2:1).

-

Add a known amount of internal standard to the homogenate.

-

Vortex vigorously for 2 minutes and then incubate on ice for 30 minutes.

-

Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

-

Add 2 mL of BF3-methanol, and heat at 100°C for 30 minutes to create fatty acid methyl esters (FAMEs).

-

Cool the sample and add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a temperature program that allows for the separation of C22 fatty acids. A typical program might be: initial temperature of 100°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Broader Context: Metabolism of Arachidonic Acid

This compound is a downstream metabolite of arachidonic acid, a critical signaling molecule. Arachidonic acid itself is released from membrane phospholipids by phospholipases and can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, which are involved in inflammation and hemostasis.

-

Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.

-

Cytochrome P450 (CYP) pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in vascular function.

The synthesis of this compound represents a diversion of arachidonic acid away from these signaling pathways, and its regulation may have implications for cellular signaling.

Arachidonic Acid Metabolic Pathways

Caption: Major metabolic fates of arachidonic acid.

Conclusion

The endogenous synthesis of this compound is an integral part of the complex network of polyunsaturated fatty acid metabolism in mammals. While it is a minor fatty acid by concentration, its synthesis is directly linked to the metabolism of the crucial precursor, arachidonic acid. Further research into the regulation of this compound synthesis and its biological functions will be valuable for understanding lipidomics and developing novel therapeutic strategies targeting fatty acid metabolism.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Osbond Acid in Serum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is an omega-6 polyunsaturated fatty acid present in human serum.[1] It is derived from the elongation and desaturation of arachidonic acid.[2][3] Emerging research suggests the involvement of this compound and its metabolites in various physiological and pathological processes, including inflammation and cellular signaling.[1][4] Accurate quantification of this compound in serum is crucial for understanding its biological role and for the development of novel therapeutics.

These application notes provide a detailed protocol for the quantification of total this compound in human serum samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for this compound is presented to guide further research into its mechanism of action.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS-based quantification of this compound in human serum. This method is designed to be sensitive and specific, allowing for the accurate determination of this compound concentrations in a complex biological matrix.

| Parameter | Value | Reference |

| Analyte | This compound (all-cis-4,7,10,13,16-docosapentaenoic acid) | |

| Internal Standard | This compound-d5 | |

| Matrix | Human Serum | |

| Extraction Method | Liquid-Liquid Extraction (Folch Method) | |

| Hydrolysis | Acid and Base Catalyzed | |

| Analytical Platform | LC-MS/MS | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |

| Limit of Quantification (LOQ) | ng/mL range | |

| Linearity (R²) | >0.99 |

Experimental Protocols

Protocol 1: Quantification of Total this compound in Human Serum by LC-MS/MS

This protocol details the steps for the extraction, hydrolysis, and analysis of total this compound (free and esterified) from human serum samples.

Materials:

-

Human serum samples

-

This compound analytical standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Hydrochloric acid (HCl), 6N

-

Sodium hydroxide (NaOH), 10N

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Glass test tubes with Teflon-lined screw caps

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase LC column

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Thaw frozen serum samples on ice.

-

In a glass test tube, add 200 µL of serum.

-

Spike the sample with 10 µL of the this compound-d5 internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Vortex briefly to mix.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the serum sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

-

-

Hydrolysis to Release Esterified this compound:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

To the dried lipid extract, add 400 µL of a 90:10 (v/v) acetonitrile:6N HCl solution.

-

Cap the tube tightly and heat at 100°C for 45 minutes.

-

Cool the tube to room temperature.

-

Add 400 µL of a 90:10 (v/v) methanol:10N NaOH solution.

-

Cap the tube and heat at 100°C for another 45 minutes.

-

Cool to room temperature and re-acidify the sample with 200 µL of 6N HCl.

-

-

Liquid-Liquid Extraction of Hydrolyzed Fatty Acids:

-

Add 4 mL of hexane to the hydrolyzed sample.

-

Vortex for 1 minute and then centrifuge for 10 minutes at 3000 x g.

-

Transfer the upper hexane layer to a new tube.

-

Dry the hexane extract under a stream of nitrogen.

-

-

Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Separate the fatty acids using a C18 column with a suitable gradient elution.

-

Detect this compound and its internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized on the specific mass spectrometer used.

-

Data Analysis:

-

Construct a calibration curve using the analytical standard of this compound spiked into a surrogate matrix (e.g., charcoal-stripped serum) at various concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification in Serum.

Putative Signaling Pathway of this compound

This compound is synthesized from arachidonic acid through elongation and desaturation steps. As a structural analog of other biologically active polyunsaturated fatty acids, this compound is hypothesized to be a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the formation of a novel class of eicosanoid-like signaling molecules.

Caption: Proposed Biosynthesis and Metabolism of this compound.

References

Application Notes and Protocols for the Analytical Detection of all-cis-4,7,10,13,16-Docosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-4,7,10,13,16-docosapentaenoic acid (DPA), also known as Osbond acid (C22:5, n-6), is a polyunsaturated fatty acid (PUFA) that plays a significant role in various physiological processes. It is an elongation and desaturation product of arachidonic acid.[1][2][3] Emerging research highlights its involvement in modulating the brain's innate immune response and resolving neuroinflammation, making it a molecule of interest in neuroscience and drug development.[4] Accurate and reliable analytical methods are crucial for quantifying this specific DPA isomer in various biological and pharmaceutical matrices.

These application notes provide detailed protocols and comparative data for the detection and quantification of all-cis-4,7,10,13,16-docosapentaenoic acid using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance characteristics of various analytical methods for the analysis of DPA and related polyunsaturated fatty acids. Please note that some data may refer to other PUFAs where specific data for all-cis-4,7,10,13,16-docosapentaenoic acid is not available.

| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| GC-FID | DHA and EPA | Fish Samples | >0.99 (R²) | 0.332 - 0.537 mg/mL | >95% | [5] |

| GC-FID | Various Fatty Acids | Red Blood Cell Membranes | 0.2 - 4 µg/mL | Not Specified | 91 - 98% | |

| GC-MS | EPA and DHA | Fish Oil Capsules | Not Specified | 0.46 - 0.63 mg/g | >76% | |

| LC-MS/MS | EPA and DHA | Human Plasma | 50.00 - 7498.50 ng/mL | 50.00 ng/mL | 91.17 - 108.33% | |

| LC-MS/MS | Various PUFAs | Human Plasma | 0.0032 - 50 µg/mL | 2.4 - 285.3 nmol/L | Not Specified | |

| ¹H NMR | DHA and EPA | Fish Oil | 0.0485 - 3.10 mg/mL (DHA) | 0.05 mg/mL (DHA) | 102.9% (DHA) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for fatty acid analysis, typically requiring derivatization to more volatile fatty acid methyl esters (FAMEs).

a. Sample Preparation: Lipid Extraction and Derivatization to FAMEs

-

Lipid Extraction (Folch Method):

-

Homogenize the sample (e.g., tissue, plasma) in a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Methylation (using Boron Trifluoride-Methanol):

-

To the dried lipid extract, add 1-2 mL of 0.5 M methanolic NaOH.

-

Heat the sample at 100°C for 5-10 minutes to saponify the lipids.

-

Cool the sample and add 2-3 mL of 14% boron trifluoride (BF₃) in methanol.

-

Heat again at 100°C for 30 minutes to methylate the fatty acids.

-

Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

b. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at 4°C/min.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Identification: Based on retention time comparison with a pure standard of all-cis-4,7,10,13,16-docosapentaenoic acid methyl ester and matching the mass spectrum with a reference library (e.g., NIST).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.

a. Sample Preparation: Protein Precipitation and Extraction

-

Protein Precipitation:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of DPA).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

Extraction:

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

b. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water

-

B: Acetonitrile/Isopropanol (50:50, v/v)

-

-

Gradient:

-

Start with 30% B, hold for 1 minute.

-

Increase to 100% B over 8 minutes.

-

Hold at 100% B for 2 minutes.

-

Return to 30% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

DPA (Precursor Ion): m/z 329.3

-

DPA (Product Ion): To be determined by infusion of a standard. A common fragmentation is the loss of the carboxyl group.

-

Internal Standard: Corresponding transitions for the deuterated standard.

-

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a powerful non-destructive technique for the quantification of fatty acids, often used for the analysis of oils.

a. Sample Preparation

-

Accurately weigh about 10-20 mg of the extracted lipid or oil sample into an NMR tube.

-

Add a known amount of an internal standard (e.g., dimethyl terephthalate).

-

Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Vortex the tube to ensure a homogeneous solution.

b. ¹H NMR Instrumental Parameters

-

Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 32 to 128, depending on the sample concentration.

-

Relaxation Delay (D1): 10 seconds to ensure full relaxation of protons.

-

Spectral Width: 12-15 ppm.

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-